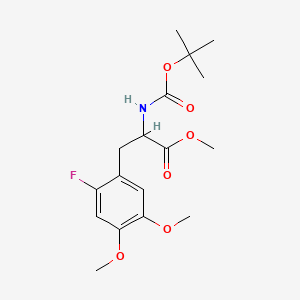
Glycidyl Linoleate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl Linoleate-d5 is a stable isotope labeled glycidyl ester . It has a molecular formula of C21H31D5O3 and a molecular weight of 341.54 . It is a potential inhibitor of Monoacylglycerol Lipase .
Synthesis Analysis
Glycidyl esters of fatty acids, including Glycidyl Linoleate-d5, can be directly analyzed in vegetable oils using an LC–MS method with a single quadrupole mass spectrometer . This method provides acceptable recovery of seven glycidyl esters without any sample clean-up .Molecular Structure Analysis
The molecular structure of Glycidyl Linoleate-d5 can be represented by the following SMILES notation:O=C(OCC1OC1)CCCCCCCC=CCC=CCCCCC . The InChI representation is InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/i18D2,19D2,20D . Chemical Reactions Analysis
Glycidyl esters of fatty acids are formed at high temperatures during edible oil production . The formation of glycidyl esters and 3-MCPDEs may be affected by food ingredients, cooking device, and heating time, as well as heating temperature .Physical And Chemical Properties Analysis
Glycidyl Linoleate-d5 is a liquid at room temperature . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . It should be stored in a freezer .Applications De Recherche Scientifique
Food Analysis : Glycidyl fatty acid esters, including glycidyl linoleate, have been detected in food products, particularly oils. An LC-MS/MS method was developed for this purpose, incorporating stable isotope dilution analysis (SIDA) for quantification (Becalski, Feng, Lau, & Zhao, 2012).
Material Science : Glycidyl esters derived from vegetable oils, like soybean and linseed oil, have been synthesized and used in thermosetting resins, showing potential for creating mechanically strong polymerized materials. These esters demonstrate more reactivity, lower viscosity, and higher oxirane content compared to their non-epoxidized counterparts (Wang & Schuman, 2013).
Environmental and Food Safety : A gel permeation chromatography extraction and LC-MS method was validated for analyzing glycidyl esters in edible oils. This method is crucial for monitoring low contamination levels and ensuring food safety (Dubois et al., 2011).
Chemical Synthesis : The synthesis of glycidyl esters from various fatty acids has been explored. This includes esters derived from commercial mixtures and specific acids like pelargonic, lauric, and oleic acids, demonstrating the versatility of these compounds in chemical synthesis (Maerker, Saggese, & Port, 1961).
Analytical Chemistry : A new LC-MS/MS method was developed for detecting glycidyl esters and 3-monochloropropanediol monoesters in edible oils. This method is significant for identifying potentially carcinogenic contaminants in food processing (Macmahon et al., 2013).
Food Quality Control : An interlaboratory study evaluated a method for determining glycidyl fatty acid esters in edible oils, highlighting the importance of accurate and reliable testing methods for food quality control (Blumhorst et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The presence of glycidyl esters of fatty acids in commercial oils is of concern; therefore, methods to provide accurate quantitation of these compounds are required . The direct LC-TOFMS method has the advantages of minimal sample preparation and high sensitivity . Future research could focus on improving the accuracy and efficiency of these methods.
Propriétés
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z)-2,2,3,3,4-pentadeuteriooctadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i15D,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGTZDQTPQYKEN-SOGOZOQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC/C=C\C/C=C\CCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl Linoleate-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

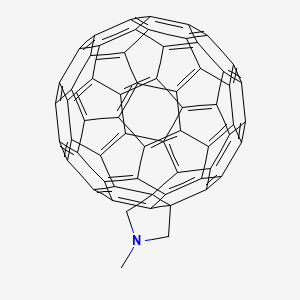

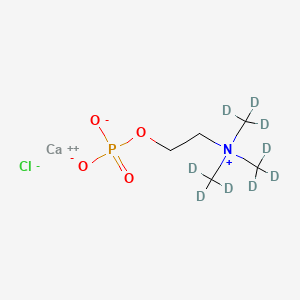
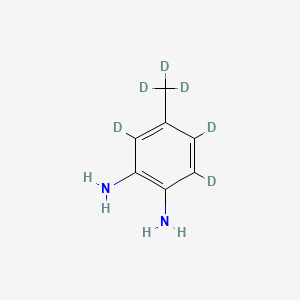
![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/no-structure.png)
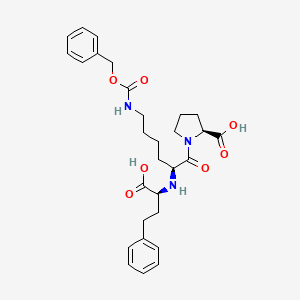
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

